molecular formula C9H8BrClO B1375019 4-Bromo-1-chloro-2-cyclopropoxybenzene CAS No. 1201196-54-4

4-Bromo-1-chloro-2-cyclopropoxybenzene

Cat. No.: B1375019
CAS No.: 1201196-54-4
M. Wt: 247.51 g/mol
InChI Key: YRKRIHVMCHWRAE-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2-cyclopropoxybenzene is an organic compound with the molecular formula C9H8BrClO It is a derivative of benzene, featuring bromine, chlorine, and cyclopropoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-chloro-2-cyclopropoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chlorophenol.

    Bromination: The 2-chlorophenol undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-chlorophenol.

    Cyclopropylation: The 4-bromo-2-chlorophenol is then reacted with cyclopropyl bromide in the presence of a base like potassium carbonate (K2CO3) to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-chloro-2-cyclopropoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The cyclopropoxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in appropriate solvents.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

4-Bromo-1-chloro-2-cyclopropoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

    Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Agriculture: Possible use in the development of agrochemicals such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-2-cyclopropoxybenzene depends on its application:

    In Organic Synthesis: Acts as a precursor or intermediate, participating in various chemical reactions to form desired products.

    In Material Science: Contributes to the properties of the final material, such as conductivity or reactivity.

    In Pharmaceuticals: The specific mechanism would depend on the target molecule it is used to synthesize, potentially interacting with biological targets like enzymes or receptors.

Comparison with Similar Compounds

    4-Bromo-1-chlorobenzene: Lacks the cyclopropoxy group, making it less versatile in certain reactions.

    2-Bromo-1-chloro-4-cyclopropoxybenzene: Positional isomer with different reactivity and properties.

    4-Bromo-1-chloro-2-methoxybenzene: Contains a methoxy group instead of a cyclopropoxy group, affecting its chemical behavior.

Uniqueness: 4-Bromo-1-chloro-2-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work, leading to advancements in multiple scientific fields.

Properties

IUPAC Name

4-bromo-1-chloro-2-cyclopropyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKRIHVMCHWRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-chlorophenol (543 mg, 2.62 mmol), bromocyclopropane (836 μl, 10.47 mmol) and caesium carbonate (1.701 g, 5.24 mmol) in N,N-dimethylacetamide (7.5 ml) was stirred for 47 h at 150° C. After 25.25 h further bromocyclopropane (836 μl, 10.47 mmol) was added. The reaction mixture was poured onto ice-water (40 ml) and set to pH=2 with aqueous HCl (1 N, 9.5 ml). This mixture was extracted with TBME (twice 50 ml). The organic layers were washed with brine (40 ml), combined and dried over sodium sulfate. Concentration and purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 67:33) afforded the title compound (570 mg, 87%) as a light yellow oil. MS m/e: 248.0 [M+H]+
Quantity
543 mg
Type
reactant
Reaction Step One
Quantity
836 μL
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
1.701 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
836 μL
Type
reactant
Reaction Step Two
Name
Quantity
9.5 mL
Type
reactant
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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